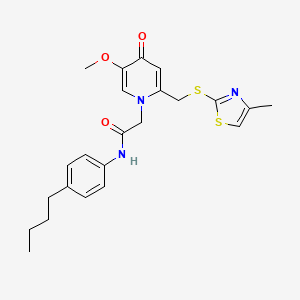![molecular formula C21H22FN3O3S B3011073 N-(2-ethoxyphenyl)-4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide CAS No. 1286712-21-7](/img/structure/B3011073.png)
N-(2-ethoxyphenyl)-4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(2-ethoxyphenyl)-4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide is a chemical entity that appears to be related to various synthesized compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as thiazole, piperidine, and fluorobenzene rings are common in the literature, suggesting that this compound may also possess interesting chemical and biological properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic building blocks. For instance, the synthesis of thiazole-based fluorophores involves the use of thioamides and various moieties to achieve the desired fluorescent properties . Similarly, the synthesis of N-aryl piperazine derivatives includes cyclization, treatment with isoamylnitrite and diiodomethane, and further reactions with arylisocyanates or arylisothiocyanates . These methods indicate that the synthesis of N-(2-ethoxyphenyl)-4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide would likely involve a complex sequence of reactions, possibly including cyclization, halogenation, and amide formation.
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks often includes aromatic systems, heterocycles, and amide linkages, which are crucial for their biological activity. The presence of a thiazole ring is a common feature in these molecules, which is known for its role in binding to biological targets . The fluorobenzene moiety, as seen in the synthesis of benzisoxazole amides , suggests that the compound may also exhibit certain electronic characteristics conducive to biological interactions.
Chemical Reactions Analysis
Compounds with thiazole and piperidine structures are often involved in various chemical reactions. For example, the thiazole ring can participate in nucleophilic substitution reactions, and the piperidine ring can be involved in reactions with acid chlorides to form amides . The presence of a fluorine atom on the aromatic ring can influence the reactivity of the compound, making it a potential candidate for further functionalization or as a key intermediate in the synthesis of more complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of aromatic systems and heteroatoms can lead to solvatochromism and fluorescence, as observed in the synthesized fluorescent dyes . The electronic properties of the fluorine atom and the thiazole ring can contribute to the compound's overall polarity, solubility, and stability. These properties are essential for the compound's potential application as a biological agent, as they determine its behavior in different environments and its interaction with biological targets .
科学的研究の応用
Thiazole-Piperidine Hybrid Analogues
- Application : Investigated as Mycobacterium tuberculosis GyrB inhibitors.
- Findings : Certain analogues, like ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, showed promising activity against Mycobacterium tuberculosis with minimal cytotoxicity.
- Source : Jeankumar et al., 2013, European journal of medicinal chemistry.
Synthesis for PET Radiotracers
- Application : Development of PET radiotracers for studying CB1 cannabinoid receptors.
- Findings : Demonstrated feasibility of synthesizing radiolabeled compounds for potential use in brain imaging.
- Source : Katoch-Rouse & Horti, 2003, Journal of Labelled Compounds and Radiopharmaceuticals.
Orexin-1 Receptor Mechanisms
- Application : Examining the role of Orexin-1 receptor mechanisms in compulsive food consumption.
- Findings : Selective antagonism at Orexin-1 receptor could be a novel pharmacological treatment for binge eating and other eating disorders.
- Source : Piccoli et al., 2012, Neuropsychopharmacology.
Antimicrobial Study of Substituted 2-Aminobenzothiazoles
- Application : Investigating antimicrobial activity of substituted N-(benzo[d]thiazol-2-yl)acetamide derivatives.
- Findings : Identified compounds with good activity against Methicillin-resistant Staphylococcus aureus (MRSA).
- Source : Anuse et al., 2019, Current computer-aided drug design.
特性
IUPAC Name |
N-(2-ethoxyphenyl)-4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S/c1-2-27-18-6-4-3-5-16(18)23-20(26)25-11-9-15(10-12-25)28-21-24-17-8-7-14(22)13-19(17)29-21/h3-8,13,15H,2,9-12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCKFHCRGUMLRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCC(CC2)OC3=NC4=C(S3)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

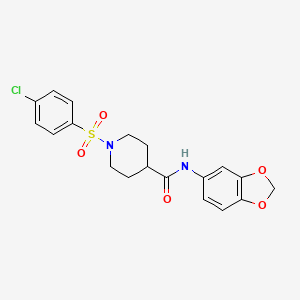
![4-[4-(tert-butyl)benzoyl]-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B3010991.png)
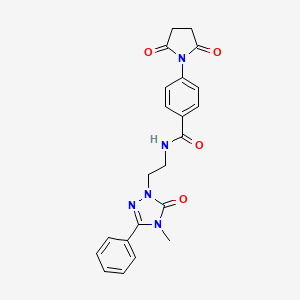
![1,9-Dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B3010993.png)
![1-(((4-nitrophenyl)thio)methyl)-6,7,8,9-tetrahydro-1H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5(2H)-one](/img/structure/B3010997.png)
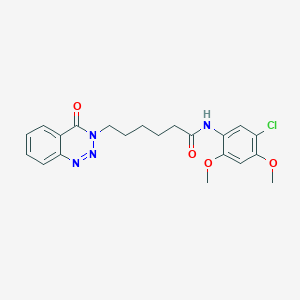
![1-Adamantanyl-2-[3-(adamantanylcarbonyl)-4,4-dimethyl(1,3-oxazolidin-2-ylidene)]ethan-1-one](/img/structure/B3010999.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B3011004.png)
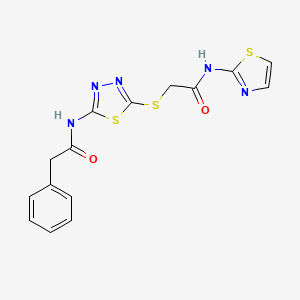
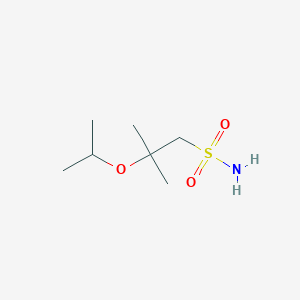
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide](/img/structure/B3011011.png)
![2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2-oxoethyl thiocyanate](/img/structure/B3011013.png)
